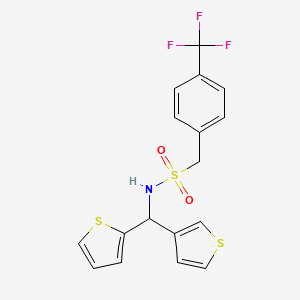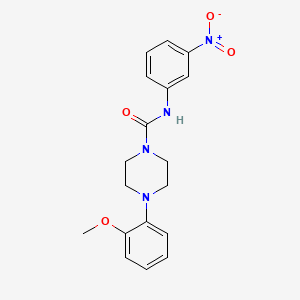![molecular formula C13H13F3N2O2 B2574319 N-(1-cyanoethyl)-2-[2-(trifluoromethyl)phenoxy]propanamide CAS No. 1311910-73-2](/img/structure/B2574319.png)
N-(1-cyanoethyl)-2-[2-(trifluoromethyl)phenoxy]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanoethyl)-2-[2-(trifluoromethyl)phenoxy]propanamide, also known as CF3-ETP, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications.
Mécanisme D'action
N-(1-cyanoethyl)-2-[2-(trifluoromethyl)phenoxy]propanamide is a potent inhibitor of PRMTs, specifically targeting the type I PRMTs. It works by binding to the active site of PRMTs and preventing the transfer of methyl groups to arginine residues on histones and other proteins. This inhibition leads to changes in gene expression, ultimately affecting cell growth and differentiation.
Biochemical and Physiological Effects
The inhibition of PRMTs by N-(1-cyanoethyl)-2-[2-(trifluoromethyl)phenoxy]propanamide has been shown to have various biochemical and physiological effects. In cancer cells, it leads to decreased cell proliferation and increased cell death. N-(1-cyanoethyl)-2-[2-(trifluoromethyl)phenoxy]propanamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1-cyanoethyl)-2-[2-(trifluoromethyl)phenoxy]propanamide is its selectivity for type I PRMTs, making it a valuable tool for studying the role of PRMTs in various biological processes. However, its potency can also be a limitation, as high concentrations of N-(1-cyanoethyl)-2-[2-(trifluoromethyl)phenoxy]propanamide may cause off-target effects.
Orientations Futures
For N-(1-cyanoethyl)-2-[2-(trifluoromethyl)phenoxy]propanamide research include exploring its potential as a therapeutic target for cancer treatment, as well as investigating its effects on other biological processes. Additionally, further research is needed to determine the optimal concentration and duration of N-(1-cyanoethyl)-2-[2-(trifluoromethyl)phenoxy]propanamide treatment in lab experiments.
Méthodes De Synthèse
N-(1-cyanoethyl)-2-[2-(trifluoromethyl)phenoxy]propanamide can be synthesized through a three-step process, starting with the reaction of 2-(trifluoromethyl)phenol and ethyl chloroformate to form 2-(trifluoromethyl)phenoxyethyl chloroformate. This intermediate is then reacted with sodium cyanide to form N-(2-(trifluoromethyl)phenoxy)ethyl cyanamide. Finally, the addition of propionyl chloride yields N-(1-cyanoethyl)-2-[2-(trifluoromethyl)phenoxy]propanamide.
Applications De Recherche Scientifique
N-(1-cyanoethyl)-2-[2-(trifluoromethyl)phenoxy]propanamide has been used in various scientific research applications, such as studying the role of protein arginine methyltransferases (PRMTs) in cancer. PRMTs are enzymes that play a crucial role in the regulation of gene expression and are often overexpressed in cancer cells. N-(1-cyanoethyl)-2-[2-(trifluoromethyl)phenoxy]propanamide has been shown to selectively inhibit PRMTs, making it a potential therapeutic target for cancer treatment.
Propriétés
IUPAC Name |
N-(1-cyanoethyl)-2-[2-(trifluoromethyl)phenoxy]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O2/c1-8(7-17)18-12(19)9(2)20-11-6-4-3-5-10(11)13(14,15)16/h3-6,8-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQLNJPXLVXGGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)C(C)OC1=CC=CC=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanoethyl)-2-[2-(trifluoromethyl)phenoxy]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


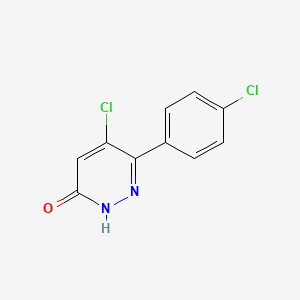
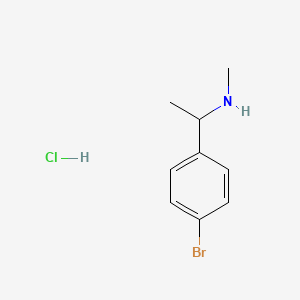
![ethyl 6-tert-butyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2574244.png)
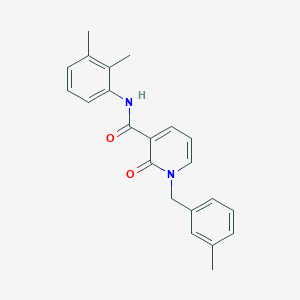
![1-(2,4-difluorophenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2574246.png)
![N-cyclohexyl-2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2574247.png)
![3-fluoro-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2574248.png)
![Ethyl 5-[(2-bromobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2574249.png)

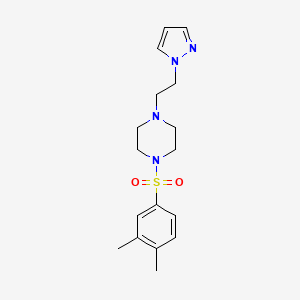
![1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2574256.png)
